1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione 1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2034604-27-6
VCID: VC4354815
InChI: InChI=1S/C19H19N3O4/c23-17-12-21(19(25)22(17)16-4-2-1-3-5-16)15-6-9-20(10-7-15)18(24)14-8-11-26-13-14/h1-5,8,11,13,15H,6-7,9-10,12H2
SMILES: C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=COC=C4
Molecular Formula: C19H19N3O4
Molecular Weight: 353.378

1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

CAS No.: 2034604-27-6

Cat. No.: VC4354815

Molecular Formula: C19H19N3O4

Molecular Weight: 353.378

* For research use only. Not for human or veterinary use.

1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione - 2034604-27-6

Specification

CAS No. 2034604-27-6
Molecular Formula C19H19N3O4
Molecular Weight 353.378
IUPAC Name 1-[1-(furan-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Standard InChI InChI=1S/C19H19N3O4/c23-17-12-21(19(25)22(17)16-4-2-1-3-5-16)15-6-9-20(10-7-15)18(24)14-8-11-26-13-14/h1-5,8,11,13,15H,6-7,9-10,12H2
Standard InChI Key MVQZESIWOXLULL-UHFFFAOYSA-N
SMILES C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=COC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound integrates three distinct moieties:

  • A piperidine ring (C₅H₁₁N) substituted at the 4-position.

  • An imidazolidine-2,4-dione (hydantoin) scaffold linked to a phenyl group.

  • A furan-3-carbonyl group attached to the piperidine nitrogen .

The stereoelectronic interplay between these components is critical for its potential interactions with biological targets. X-ray crystallography data are unavailable, but computational models predict a twisted conformation due to steric hindrance between the phenyl and furan groups .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₉H₁₉N₃O₄
Molar Mass (g/mol)353.378
IUPAC Name1-[1-(furan-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
SMILESC1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=COC=C4
Topological Polar Surface Area86.7 Ų

Synthetic Pathways

Retrosynthetic Analysis

The synthesis likely involves sequential coupling of three building blocks:

  • Piperidin-4-amine as the central scaffold.

  • Furan-3-carbonyl chloride for N-acylation.

  • 3-Phenylimidazolidine-2,4-dione for ring fusion .

Stepwise Synthesis

While no explicit protocol exists for this compound, analogous routes suggest:

  • Acylation of Piperidine: Reacting piperidin-4-amine with furan-3-carbonyl chloride in dichloromethane (DCM) using triethylamine as a base yields 1-(furan-3-carbonyl)piperidin-4-amine .

  • Hydantoin Formation: Condensation of the intermediate with phenyl isocyanate under basic conditions forms the imidazolidine-2,4-dione ring .

Key Reaction Conditions

  • Solvents: DCM, dimethylformamide (DMF) .

  • Catalysts: Triethylamine, PyBrop .

  • Temperature: 0–25°C for acylation; 80°C for cyclization .

Physicochemical Properties

Experimental Data Gaps

Publicly available data lack measurements for:

  • Melting/boiling points

  • Solubility in common solvents

  • Partition coefficient (LogP)

Predicted Properties

Computational models estimate:

  • LogP: ~2.1 (moderate lipophilicity) .

  • Aqueous Solubility: <1 mg/mL due to the hydrophobic phenyl and furan groups .

  • Stability: Susceptible to hydrolysis at extreme pH, given the hydantoin ring’s lactam bonds .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

  • Low yields in hydantoin cyclization (~30% in analogous reactions) .

  • Racemization at the piperidine chiral center during acylation .

Biological Profiling

Priority assays should evaluate:

  • Cytotoxicity (MTT assay)

  • COX-1/COX-2 inhibition

  • Blood-brain barrier permeability (PAMPA)

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